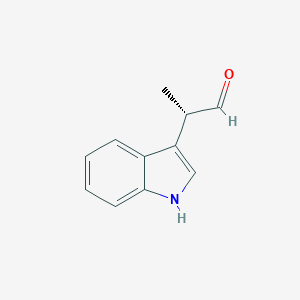
2-甲基丙烷-1,2-二醇
描述
2-Methylpropane-1,2-diol, also known as propylene glycol, is a colorless, odorless, viscous liquid that is widely used in a variety of industrial and consumer products. It is widely used as a solvent, as a food additive, and in the manufacture of pharmaceuticals and cosmetics. It is also used in the synthesis of polymers, surfactants, and other compounds. It has a low toxicity, and is considered to be non-irritating to the skin and eyes.
科学研究应用
锂金属电池的聚合物电解质
2-甲基丙烷-1,2-二醇用于制备固体聚合物电解质,这是锂金属电池的重要组成部分。 这些电解质促进离子转移,有助于电池的整体性能和安全 .
甲基丙烯酸甲酯的合成
该化合物作为通过部分氧化过程生产甲基丙烯酸甲酯的前体。 甲基丙烯酸甲酯是制造聚甲基丙烯酸甲酯 (PMMA) 玻璃的关键单体,其应用范围从光学镜片到水族馆 .
可生物降解热塑性弹性体
通过进行缩合反应,2-甲基丙烷-1,2-二醇在合成可生物降解热塑性弹性体中起着重要作用。 这些材料结合了橡胶的特性和塑料的可回收性,并用于各种环保产品 .
表面活性剂和硫化促进剂
它被用来制造表面活性剂,表面活性剂可以降低液体中的表面张力,帮助乳化和起泡等过程。 此外,它还用于制造硫化促进剂,这是橡胶制造过程中的关键 .
生物缓冲液
作为生物缓冲液,它有助于维持生物系统中的pH稳定性,这对许多生化过程至关重要 .
酸性气体的吸收剂
该化合物用作酸性气体的吸收剂,使其在需要气体净化的行业中发挥作用 .
化妆品和个人护理用品
它用作化妆品的乳化剂,有助于乳膏和乳液等产品的稳定性和质地。 它也用在定型喷雾中,因为它的定型性能 .
抗氧化剂合成
研究人员已经使用 2-甲基丙烷-1,2-二醇作为起始材料合成了新型抗氧化剂。 这些抗氧化剂的特点是具有多个羟基,在对抗氧化应激方面具有潜在的应用 .
安全和危害
2-Methylpropane-1,2-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .
作用机制
Target of Action
2-Methylpropane-1,2-diol, also known as 2-Methyl-1,2-propanediol, is a glycol that is 2-methylpropane in which the two hydroxy groups are located at positions 1 and 2
Mode of Action
It’s known that it can be produced through the catalytic epoxidation of propylene oxide, using an appropriate alcohol-based catalyst to open the propylene oxide and generate the target product .
Biochemical Pathways
It has been found to be a metabolite in various species, includingMus musculus (mouse), Rattus norvegicus (rat), Mycobacterium sp. (strain ELW1), Mycobacterium austroafricanum (strain IFP 2015), and Homo sapiens (human) . This suggests that it may play a role in certain metabolic processes in these organisms.
Pharmacokinetics
Given its presence as a metabolite in various organisms, it can be inferred that it is likely absorbed and metabolized in some manner within these organisms .
Result of Action
It’s known to be used in the synthesis of biodegradable thermoplastic elastomer by condensation reaction . In perfume, it improves the spread of and enhances the fragrance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylpropane-1,2-diol. It’s a flammable liquid and should be kept away from fire and high temperatures . During use, inhalation, skin and eye contact, and ingestion should be avoided. If accidental contact or inhalation occurs, immediate washing or medical treatment should be sought . It should be stored in a cool, well-ventilated, dry place, away from direct sunlight .
属性
IUPAC Name |
2-methylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVWZWFKMIUSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204382 | |
| Record name | 2-Methylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
558-43-0 | |
| Record name | 2-Methyl-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPROPANE-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA35H88JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-methylpropane-1,2-diol in organic synthesis?
A: 2-Methylpropane-1,2-diol serves as a valuable chiral building block for synthesizing complex molecules. Its significance lies in its ability to be enantioselectively transformed into useful intermediates. For example, it can be converted into (R)-3-benzyloxy-2-methylpropane-1,2-diol, a key intermediate in the synthesis of (R)-bicultamide, a potent anti-androgen drug [].
Q2: How is the chirality of 2-methylpropane-1,2-diol exploited in the synthesis of pharmaceuticals?
A: One notable example is the synthesis of (R)-bicultamide. Researchers employed an enantioconvergent approach starting with O-benzyl (±)-2-methylglycidol. This compound was converted to (R)-3-benzyloxy-2-methylpropane-1,2-diol through an enantioselective hydrolysis catalyzed by Bacillus subtilis epoxide hydrolase (BSEH) followed by treatment with H2SO4 []. This chiral intermediate then serves as a steppingstone for synthesizing the enantiomerically pure (R)-bicultamide.
Q3: Are there any examples of microbial degradation pathways involving 2-methylpropane-1,2-diol?
A: Yes, the actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062 can degrade 2-methylpropane-1,2-diol. The pathway proceeds via acetone and formic acid, utilizing a thiamine pyrophosphate-dependent lyase enzyme []. This enzyme catalyzes the conversion of 2-hydroxyisobutyryl-CoA, derived from 2-methylpropane-1,2-diol, to acetone and formyl-CoA.
Q4: Can you explain the role of enzymes in the chemoenzymatic synthesis involving 2-methylpropane-1,2-diol derivatives?
A: Enzymes like Bacillus subtilis epoxide hydrolase (BSEH) play a crucial role in achieving enantioselectivity. For instance, BSEH is instrumental in the synthesis of (R)-3-benzyloxy-2-methylpropane-1,2-diol from the racemic 1-benzyloxymethyl-1-methyloxirane []. The enzyme selectively hydrolyzes one enantiomer of the racemic starting material, leading to the desired chiral product with high enantiomeric purity.
Q5: What applications does 2-methylpropane-1,2-diol have in the food industry?
A: While not directly mentioned in the provided research papers, derivatives of 2-methylpropane-1,2-diol, such as 3-(1-mentoxy)propane-1,2-diol, are used as cooling agents in food products [, ]. These compounds impart a refreshing sensation when consumed and are commonly found in confectionery, beverages, and oral care products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
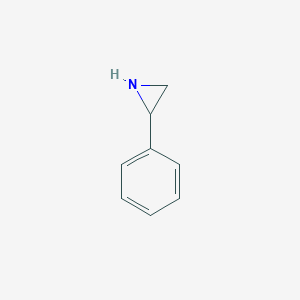
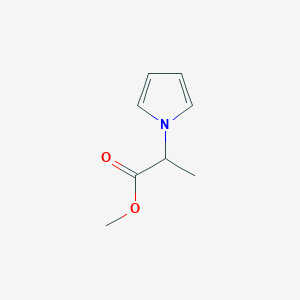
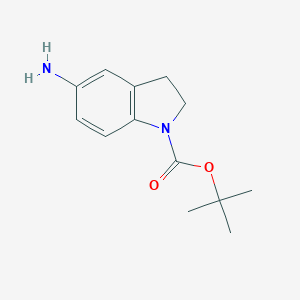
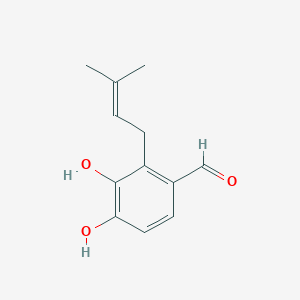


![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
